molecular formula C17H18BrClN2O3S B4791796 N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide

Cat. No.: B4791796
M. Wt: 445.8 g/mol
InChI Key: LMEPAVHAWHCBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized in 1997 by Bayer AG and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of several protein kinases that are involved in cancer cell proliferation and survival. The compound has been shown to target the RAF/MEK/ERK and VEGF/VEGFR pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide 43-9006 in lab experiments is its specificity for certain signaling pathways that are dysregulated in cancer cells. This allows researchers to study the effects of inhibiting these pathways on cancer cell proliferation and survival. However, one limitation of using this compound 43-9006 in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide 43-9006, including the development of new formulations and dosing regimens that may improve its efficacy and reduce its toxicity. Additionally, the compound may be studied in combination with other anti-cancer agents to determine whether it has synergistic effects. Finally, the use of this compound 43-9006 in the treatment of other diseases, such as inflammatory disorders, may also be explored.

Scientific Research Applications

N-(4-bromophenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]butanamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The compound has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell proliferation and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O3S/c1-21(25(23,24)16-10-6-14(19)7-11-16)12-2-3-17(22)20-15-8-4-13(18)5-9-15/h4-11H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEPAVHAWHCBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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